![molecular formula C7H9N5 B1295822 1,6-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6291-32-3](/img/structure/B1295822.png)

1,6-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

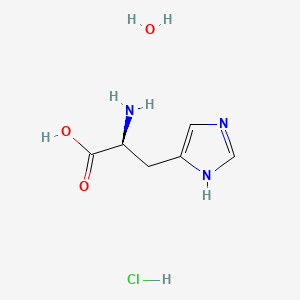

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with the molecular formula C5H5N5 . It is a derivative of pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities .

Synthesis Analysis

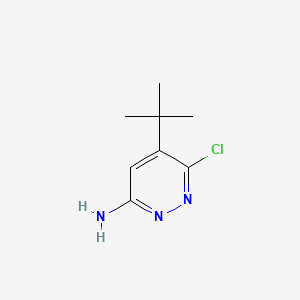

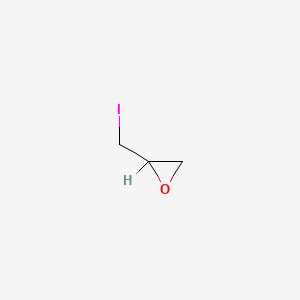

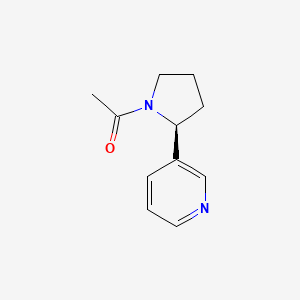

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction produces a 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Applications De Recherche Scientifique

Activité anticancéreuse

Ce composé a été évalué pour son activité anticancéreuse potentielle. Une série d'hybrides de pyrazolo[3,4-d]pyrimidine a montré une cytotoxicité prometteuse contre les lignées cellulaires cancéreuses testées, indiquant son utilisation potentielle dans le traitement du cancer .

Évaluation antibactérienne

Les pyrazolo[3,4-d]pyrimidines ont été rapportées comme présentant une activité antibactérienne. Différents substituants sur la structure de la pyrazolo[3,4-d]pyrimidine ont été testés contre des bactéries Gram-positives et Gram-négatives, montrant son potentiel en tant qu'agent antibactérien .

Applications de substitution nucléophile

Le composé a été utilisé dans des réactions de substitution nucléophile pour produire des produits substitués sélectivement. Cela indique son utilité en chimie synthétique pour créer divers dérivés présentant des activités biologiques potentielles .

Activités cytotoxiques

Certains dérivés de pyrazolo[3,4-d]pyrimidines ont montré des activités cytotoxiques supérieures contre diverses lignées cellulaires cancéreuses. Ceci suggère son application dans le développement de nouveaux agents chimiothérapeutiques .

Mécanisme D'action

Target of Action

The primary targets of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in cell growth and differentiation, and its aberrant activity is associated with several cancers .

Mode of Action

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their enzymatic activity. It has shown significant inhibitory activity against CDK2 and EGFR-TK , leading to alterations in cell cycle progression and induction of apoptosis within cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2, leading to cell cycle arrest . It also impacts the EGFR signaling pathway by inhibiting EGFR-TK, which can result in decreased cell proliferation .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of these cells, induce cell cycle arrest, and trigger apoptosis .

Avantages Et Limitations Des Expériences En Laboratoire

1,6-DM-PPY has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an ideal starting material for organic synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. A limitation is that it is not water-soluble, which can make it difficult to use in aqueous solutions.

Orientations Futures

The potential applications of 1,6-DM-PPY are vast and there are many potential future directions for research. These include further research into its mechanism of action and its potential therapeutic applications, as well as the development of new synthetic methods for its synthesis. Additionally, research could be conducted into the development of new derivatives of 1,6-DM-PPY that could be used as drugs or as building blocks for the synthesis of complex molecules. Finally, research could be conducted into the use of 1,6-DM-PPY in other scientific research applications, such as materials science and nanotechnology.

Méthodes De Synthèse

1,6-DM-PPY can be synthesized using various methods, including the Povarov reaction, the Biginelli reaction, and the Suzuki reaction. The Povarov reaction involves the reaction of an aldehyde, an amine, and an acid chloride, and is the most commonly used method for the synthesis of 1,6-DM-PPY. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid chloride in the presence of a base, and is a simpler and more efficient method than the Povarov reaction. The Suzuki reaction involves the reaction of an aryl boronic acid, an aryl halide, and a base, and is the most commonly used method for the synthesis of 1,6-DM-PPY.

Propriétés

IUPAC Name |

1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZKDMZTYWNVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=NN(C2=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212097 | |

| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6291-32-3 | |

| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STM1S25LOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)